molecular formula C14H18BrFO B7977515 Cycloheptyl (4-bromo-2-fluorophenyl)methanol CAS No. 1443329-03-0

Cycloheptyl (4-bromo-2-fluorophenyl)methanol

Cat. No.: B7977515
CAS No.: 1443329-03-0
M. Wt: 301.19 g/mol
InChI Key: ZYVRVPRGWWZNOV-UHFFFAOYSA-N
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Description

Cycloheptyl (4-bromo-2-fluorophenyl)methanol is an organic compound characterized by a cycloheptyl group attached to a (4-bromo-2-fluorophenyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of cycloheptyl bromide with 4-bromo-2-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and quality control.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Cycloheptyl (4-bromo-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • Cycloheptyl (4-chloro-2-fluorophenyl)methanol
  • Cycloheptyl (4-bromo-2-chlorophenyl)methanol
  • Cycloheptyl (4-bromo-2-methylphenyl)methanol

Comparison: Cycloheptyl (4-bromo-2-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This unique combination of substituents may result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFO/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVRVPRGWWZNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234705
Record name Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443329-03-0
Record name Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443329-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanol, α-(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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